molecular formula C11H15N3O5 B136806 6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one CAS No. 126128-42-5

6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one

Cat. No.: B136806
CAS No.: 126128-42-5
M. Wt: 269.25 g/mol
InChI Key: YTWREPAHBKYMNI-YIZRAAEISA-N
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Description

6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one is a useful research compound. Its molecular formula is C11H15N3O5 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photosensitized Oxidation and Identification

A study conducted by Raoul and Cadet (1996) identified a significant photosensitized oxidation product of 8-oxo-7,8-dihydro-2‘-deoxyguanosine. This product was characterized as 1-(2-deoxy-β-d-erythro-pentofuranosyl)-cyanuric acid and its precursor. This discovery highlights the compound's role in photosensitized reactions and oxidative stress, providing insights into DNA damage mechanisms (Raoul & Cadet, 1996).

DNA Polymerase Recognition and Mutagenesis

Harris et al. (2003) investigated the mutagenic nucleoside dP, a bicyclic analogue of N4-methoxy-2'-deoxycytidine. The study emphasized the molecule's capacity to exist in imino and amino tautomers, influencing DNA polymerase recognition and contributing to substitution mutagenesis during DNA replication (Harris et al., 2003).

Tautomerism and DNA Replication

Podolyan, Gorb, and Leszczynski (2005) used density functional theory calculations to investigate the tautomeric properties of N-methyl-P, a base of the nucleoside analogue dP. The study supported the rare tautomer hypothesis of substitution mutagenesis in DNA replication, shedding light on the tautomeric behavior and its implications in biological systems (Podolyan, Gorb, & Leszczynski, 2005).

Synthesis and Derivative Studies

Lin and Brown (1989) explored the synthesis of derivatives of 3,4-dihydro-6H,8H-pyrimido [4,5-c] [1,2] oxazin-7-one, contributing to the understanding of chemical properties and potential applications of this compound in various research domains (Lin & Brown, 1989).

Base-Pairing Properties

Seela, Ming, Eickmeier, and Reuter (2008) studied 7-Deaza-2'-deoxyinosine, an acid-stable derivative of 2'-deoxyinosine, which revealed ambiguous base-pairing properties against canonical DNA constituents. This study offers insights into nucleoside derivatives and their interaction with DNA (Seela, Ming, Eickmeier, & Reuter, 2008).

Metabolic Pathways and DNA Adducts

Akingbade et al. (2012) investigated oxidative stress pathways, leading to DNA and lipid peroxidation. They developed a specific monoclonal antibody against a metabolite formed in these pathways, providing tools for further exploration of oxidative stress and its implications (Akingbade et al., 2012).

Mechanism of Action

The compound has been shown to have anticancer and antiviral properties . It inhibits the replication of HIV viruses , suggesting that it may interfere with the viral replication machinery.

Properties

IUPAC Name

6-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c15-5-8-7(16)3-9(19-8)14-4-6-1-2-18-13-10(6)12-11(14)17/h4,7-9,15-16H,1-3,5H2,(H,12,13,17)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWREPAHBKYMNI-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CONC2=NC(=O)N(C=C21)[C@@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925421
Record name 6-(2-Deoxypentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126128-42-5
Record name 6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126128425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Deoxypentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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